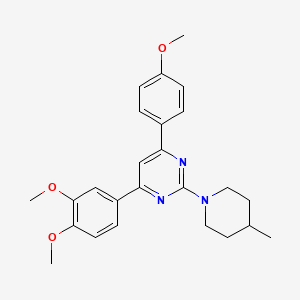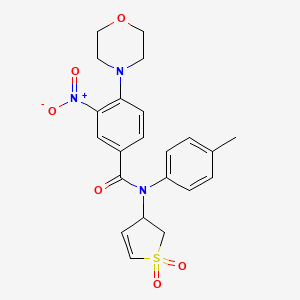![molecular formula C20H22O4 B4937209 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4937209.png)
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as HU-308, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1990s by a research team led by Alexandros Makriyannis at Northeastern University in Boston, Massachusetts. HU-308 is a selective agonist for the CB2 receptor, which is primarily located in immune cells and has been implicated in a variety of physiological and pathological processes.
Mechanism of Action
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one binds selectively to the CB2 receptor, which is primarily located in immune cells. Activation of the CB2 receptor has been shown to have a variety of effects on immune function, including the suppression of cytokine production and the inhibition of T cell proliferation. In addition, CB2 receptor activation has been shown to have anti-inflammatory and analgesic effects, as well as potential anti-cancer effects.
Biochemical and physiological effects:
In addition to its effects on immune function, 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have a variety of other biochemical and physiological effects. For example, 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to inhibit the proliferation of human breast cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its selectivity for the CB2 receptor. This allows researchers to study the effects of CB2 receptor activation without the confounding effects of CB1 receptor activation, which is associated with psychotropic effects. However, one limitation of using 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its relatively low potency compared to other CB2 receptor agonists, which may limit its usefulness in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and other CB2 receptor agonists. One area of interest is the potential use of CB2 receptor agonists in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential use of CB2 receptor agonists in the treatment of cancer, particularly breast cancer. Finally, there is growing interest in the potential use of CB2 receptor agonists as neuroprotective agents in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Synthesis Methods
The synthesis of 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves several steps, including the condensation of 2-cyclohexanone with 4-methylphenol to form 4-methyl-2-(2-hydroxyphenyl)cyclohexanone, followed by the reaction with 2,3-dichloro-5,6-dicyanobenzoquinone to form the intermediate 4-methyl-2-(2-hydroxyphenyl)cyclohex-3-en-1-one. This intermediate is then reacted with 1,3-cyclohexanedione to form the final product, 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.
Scientific Research Applications
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential therapeutic applications, particularly in the areas of inflammation, pain, and cancer. CB2 receptor agonists like 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one have been shown to have anti-inflammatory effects in a variety of animal models, including those of arthritis, colitis, and neuroinflammation. 4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has also been shown to have analgesic effects in animal models of neuropathic pain and inflammation. In addition, there is growing evidence that CB2 receptor agonists may have anti-cancer effects, particularly in the treatment of breast cancer.
properties
IUPAC Name |
4-methyl-3-(2-oxocyclohexyl)oxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-12-17(23-18-9-5-4-8-16(18)21)11-10-14-13-6-2-3-7-15(13)20(22)24-19(12)14/h10-11,18H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXQCAPCKZAWHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC4CCCCC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-[(2-oxocyclohexyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)
![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4937148.png)


![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937167.png)
![4-methyl-2-[4-(2-methylphenyl)-1-piperazinyl]-7-(methylthio)quinoline](/img/structure/B4937177.png)
![4-{2,5-dioxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B4937195.png)
![N-(tetrahydro-2-furanylmethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4937201.png)
![N-(5-methyl-3-isoxazolyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4937216.png)

